molecular formula C25H24O6 B560626 Kuwanon A CAS No. 62949-77-3

Kuwanon A

Cat. No.: B560626
CAS No.: 62949-77-3
M. Wt: 420.5 g/mol
InChI Key: DBUNRZUFILGKHP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Kuwanon A, a flavone derivative isolated from the root barks of the mulberry tree (Morus alba L.), has been identified to primarily target Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase (NOS) . COX-2 is an enzyme known to play a crucial role in inflammation and pain, making it a common target for nonsteroidal anti-inflammatory drugs (NSAIDs) . NOS is an enzyme responsible for the production of nitric oxide, a molecule that plays a significant role in cellular signaling .

Mode of Action

This compound interacts with its targets, leading to significant changes in their activity. It exhibits selective inhibitory activity against COX-2, with an IC50 value of 14 μM . This means that this compound can inhibit half of the COX-2 enzymatic activity at this concentration. It also inhibits nitric oxide production with an IC50 of 10.5 μM . The compound’s interaction with these targets leads to a decrease in the production of molecules associated with inflammation and pain .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving COX-2 and NOS. By inhibiting COX-2, this compound can reduce the production of prostaglandins, which are key mediators of inflammation and pain . The inhibition of NOS, on the other hand, leads to a decrease in nitric oxide production, affecting various cellular processes including vasodilation, immune response, and neurotransmission .

Result of Action

The primary result of this compound’s action is its anti-inflammatory effect, achieved through the inhibition of COX-2 and NOS. This leads to a decrease in the production of inflammatory mediators such as prostaglandins and nitric oxide . Additionally, this compound has been found to exhibit antibacterial activity, particularly against Gram-positive bacteria, by disrupting bacterial membrane integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Kuwanon A involves several steps, starting from a common intermediate. The overall yield of the synthesis is around 6.6% .

Industrial Production Methods: this compound is primarily extracted from the root bark of Morus alba L. using solvent extraction methods. The extract is then purified using chromatographic techniques to isolate this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Kuwanon A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Kuwanon A is part of a group of compounds known as Mulberry Diels–Alder-type adducts (MDAAs). Similar compounds include:

Uniqueness of this compound: this compound stands out due to its selective inhibition of cyclooxygenase-2 (COX-2), which is comparable to that of celecoxib, a known COX inhibitor . This selectivity makes it a promising candidate for the development of anti-inflammatory drugs with fewer side effects.

Properties

IUPAC Name

5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-13(2)5-6-16-22(29)21-19(28)11-14(26)12-20(21)30-23(16)17-7-8-18(27)15-9-10-25(3,4)31-24(15)17/h5,7-12,26-28H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUNRZUFILGKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108820
Record name 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62949-77-3
Record name 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62949-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kuwanon A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY8P8K8Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kuwanon A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is Kuwanon A and where is it found?

A1: this compound is a prenylated flavone derivative, specifically categorized as a flavonoid, that has been isolated from the root bark of the cultivated mulberry tree (Morus alba L.). [, , ]

Q2: What is the primary known biological activity of this compound?

A2: this compound has demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activity, showing potential as an anti-inflammatory agent. []

Q3: How does this compound interact with COX-2 to exert its inhibitory effect?

A3: this compound exhibits strong interactions with specific amino acid residues within the COX-2 active site. These interactions include:

  • Strong interaction with Arg120 and Tyr355 at the gate of the COX active site. []
  • Strong interaction with Val89 in the membrane-binding domain. []
  • Close binding to Val89, His90, and Ser119, residues located at the entrance and exit routes of the COX active site. []

Q4: What is the significance of this compound's selectivity for COX-2 over COX-1?

A4: Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs, as COX-1 plays a crucial role in maintaining the integrity of the gastric mucosa. Drugs that inhibit both COX isoforms can lead to gastrointestinal side effects. Therefore, the selective COX-2 inhibitory activity of this compound suggests a potentially safer profile compared to non-selective COX inhibitors. []

Q5: How does the COX-2 inhibitory activity of this compound compare to celecoxib, a known COX-2 inhibitor?

A5: this compound exhibits a COX-2 inhibitory activity (IC50 = 14 μM) and a selectivity index (SI) range of >7.1, which is comparable to that of celecoxib (SI > 6.3). This suggests that this compound may have similar therapeutic potential as an anti-inflammatory agent. []

Q6: What computational chemistry techniques were employed to study the interaction of this compound with COX-2?

A6: Researchers utilized a combination of computational approaches to investigate the binding mode and interactions of this compound with COX-2:

  • Docking simulations: These simulations predict the preferred orientation and binding affinity of this compound within the COX-2 active site. []
  • Fragment molecular orbital (FMO) calculations: This method provides insights into the intermolecular interactions between this compound and individual amino acid residues of COX-2 at the quantum mechanical level. []
  • Pair interaction energy decomposition analysis (PIEDA): This analysis quantifies the contributions of different types of intermolecular interactions (electrostatic, van der Waals, etc.) to the overall binding energy, further elucidating the binding mechanism of this compound. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A7: While specific SAR studies focused solely on this compound modifications are limited in the provided research, related studies on other flavonoids from Morus alba suggest that structural features like the presence of hydroxyl, resorcinol, and prenyl moieties play a role in their biological activities. Further investigations into the impact of specific modifications on this compound's activity, potency, and selectivity are warranted. [, , ]

Q8: Besides its COX-2 inhibitory activity, are there other reported biological activities for this compound?

A8: Yes, research suggests that this compound may have other potential therapeutic benefits, including:

  • Anti-cancer activity: this compound displayed significant anti-cancer properties against various gastrointestinal cancers, potentially by inhibiting cell cycle progression, DNA replication, and inducing ER stress. []
  • Anti-diabetic activity: Although not directly studied for this compound, other kuwanon derivatives, such as kuwanon G, have demonstrated antidiabetic potential by inhibiting α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting a possible similar activity for this compound. []

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